4-(2-Iodoethyl)-1,1'-biphenyl
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Overview
Description
4-(2-Iodoethyl)-1,1’-biphenyl is an organic compound with the molecular formula C14H13I It is a halogenated biphenyl derivative where an iodine atom is attached to the ethyl group at the fourth position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodoethyl)-1,1’-biphenyl can be achieved through several methods. One common approach involves the reaction of 4-bromo-1,1’-biphenyl with ethyl iodide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Another method involves the direct iodination of 4-ethyl-1,1’-biphenyl using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. This reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of 4-(2-Iodoethyl)-1,1’-biphenyl may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Iodoethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide, or primary amines in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Major Products
Substitution: 4-(2-Hydroxyethyl)-1,1’-biphenyl, 4-(2-Cyanoethyl)-1,1’-biphenyl, 4-(2-Aminoethyl)-1,1’-biphenyl.
Oxidation: 4-(2-Carboxyethyl)-1,1’-biphenyl, 4-(2-Formylethyl)-1,1’-biphenyl.
Reduction: 4-Ethyl-1,1’-biphenyl.
Scientific Research Applications
4-(2-Iodoethyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science:
Biological Studies: It is employed in the study of halogenated biphenyls’ effects on biological systems, including their potential as enzyme inhibitors or receptor ligands.
Medicinal Chemistry: It is investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(2-Iodoethyl)-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a halogenated intermediate that can undergo various transformations to yield desired products. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The iodine atom’s presence can enhance the compound’s binding affinity to its molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
4-(2-Iodoethyl)-1,1’-biphenyl can be compared with other halogenated biphenyls, such as:
4-(2-Bromoethyl)-1,1’-biphenyl: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and binding properties due to the different halogen.
4-(2-Chloroethyl)-1,1’-biphenyl: Contains a chlorine atom, which is less reactive than iodine but may offer different selectivity in reactions.
4-(2-Fluoroethyl)-1,1’-biphenyl: The fluorine atom is smaller and more electronegative, leading to different chemical and biological properties.
The uniqueness of 4-(2-Iodoethyl)-1,1’-biphenyl lies in the iodine atom’s size and reactivity, which can influence the compound’s behavior in various chemical and biological contexts.
Properties
IUPAC Name |
1-(2-iodoethyl)-4-phenylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13I/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHQHVYBKLRWRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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